1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate
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Overview
Description
1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate is a complex organic compound with a unique structure that combines a fluorenylmethyl group, a carboxyphenylmethyl group, and a piperidinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl and carboxyphenylmethyl intermediates. These intermediates are then reacted with piperidinecarboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and in drug discovery.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate include:
- (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
- 1-(9H-Fluoren-9-ylmethyl) 4-methyl piperidine-1,4-dicarboxylate
- Carbamic acid, 1,6-hexanediylbis-, bis(9H-fluoren-9-ylmethyl) ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
CAS No. |
439811-15-1 |
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Molecular Formula |
C28H27NO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C28H27NO4/c30-27(31)21-11-9-19(10-12-21)17-20-13-15-29(16-14-20)28(32)33-18-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,26H,13-18H2,(H,30,31) |
InChI Key |
RNJNUNAKJMDTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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